

LE135: A Dual Activator of TRPV1 and TRPA1 Ion Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LE135

Cat. No.: B1674682

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Abstract

LE135, initially characterized as a selective antagonist for the retinoic acid receptor β (RAR β), has been identified as a potent activator of two key transient receptor potential (TRP) channels: TRPV1 and TRPA1.[1][2] This dual agonism presents a unique pharmacological profile, with implications for pain research and the study of sensory neuron activation. This document provides a comprehensive technical overview of **LE135**'s activity on TRPV1 and TRPA1, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to LE135

LE135, with the chemical name 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][3]diazepin-13-yl)benzoic acid, was originally developed as a tool to investigate the physiological roles of retinoic acid receptors.[1] While it demonstrates selectivity as an antagonist for RAR β over other nuclear retinoid receptors, subsequent research has revealed its "off-target" effects as a direct activator of the TRPV1 and TRPA1 channels. These channels are critical players in nociception, inflammation, and thermosensation. The activation of these channels by **LE135** is a non-genomic action that leads to pain-related behaviors in preclinical models, providing a valuable tool for studying the acute activation of sensory nociceptors.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of **LE135**'s interaction with its targets.

Table 1: Activator Potency of **LE135** on TRP Channels

Target Channel	Parameter	Value (μM)	Cell Type	Reference
TRPV1	EC50	2.5	HEK293T	[3][4]
TRPA1	EC50	20	HEK293T	[3][4]

Table 2: Antagonist Activity of **LE135** on Retinoic Acid Receptors

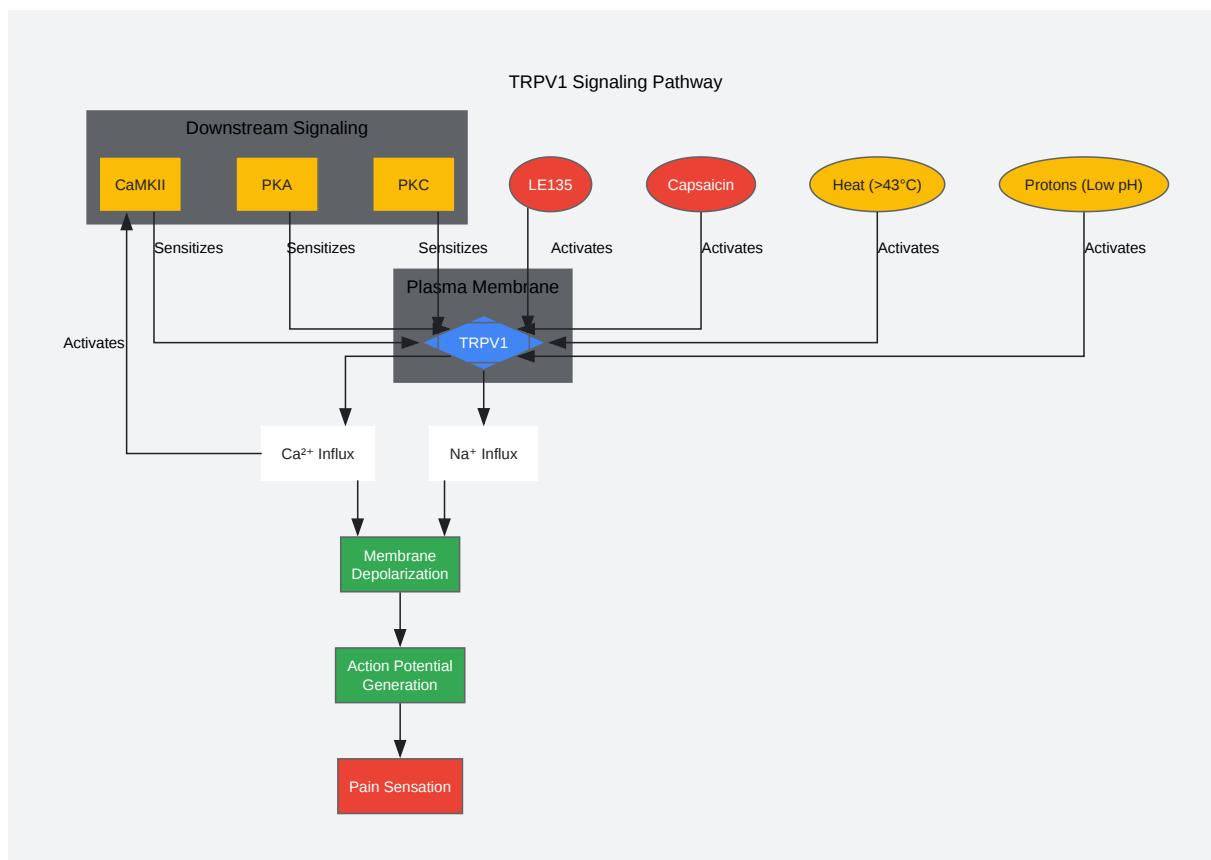
Target Receptor	Parameter	Value (nM)	Reference
RAR β	Ki	220	[3][4]
RAR α	Ki	1400	[3][4]
RAR β	IC50	150 (inhibition of Am80-induced differentiation)	[3]

Signaling Pathways

The activation of TRPV1 and TRPA1 by **LE135** initiates a cascade of intracellular signaling events, primarily leading to cation influx and neuronal depolarization.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation, allows the influx of Ca^{2+} and Na^{+} , leading to depolarization of the sensory neuron.[5] This influx of calcium, in particular, triggers a host of downstream signaling events. The activation of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA), protein kinase C (PKC), and Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII).[5]

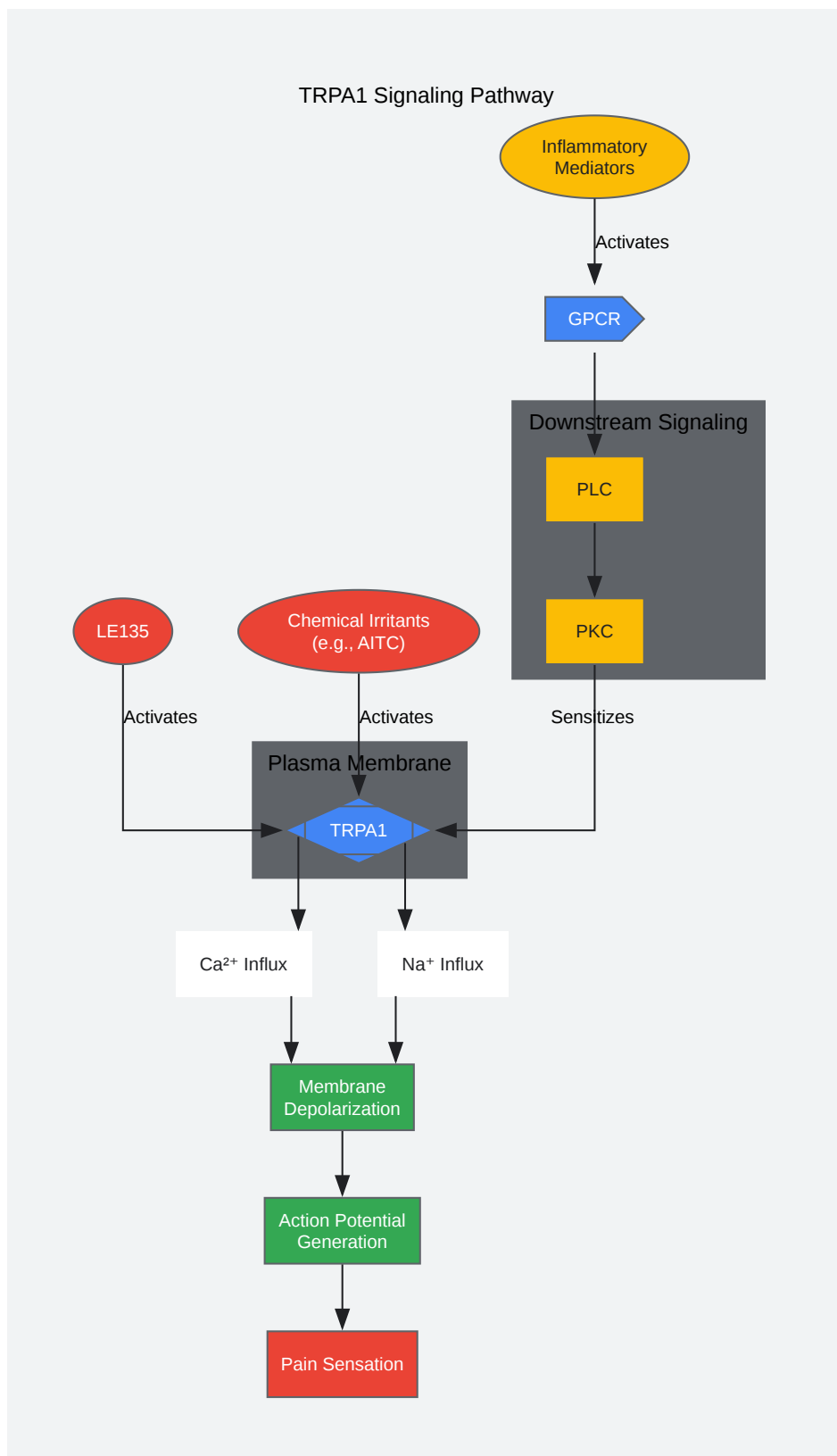


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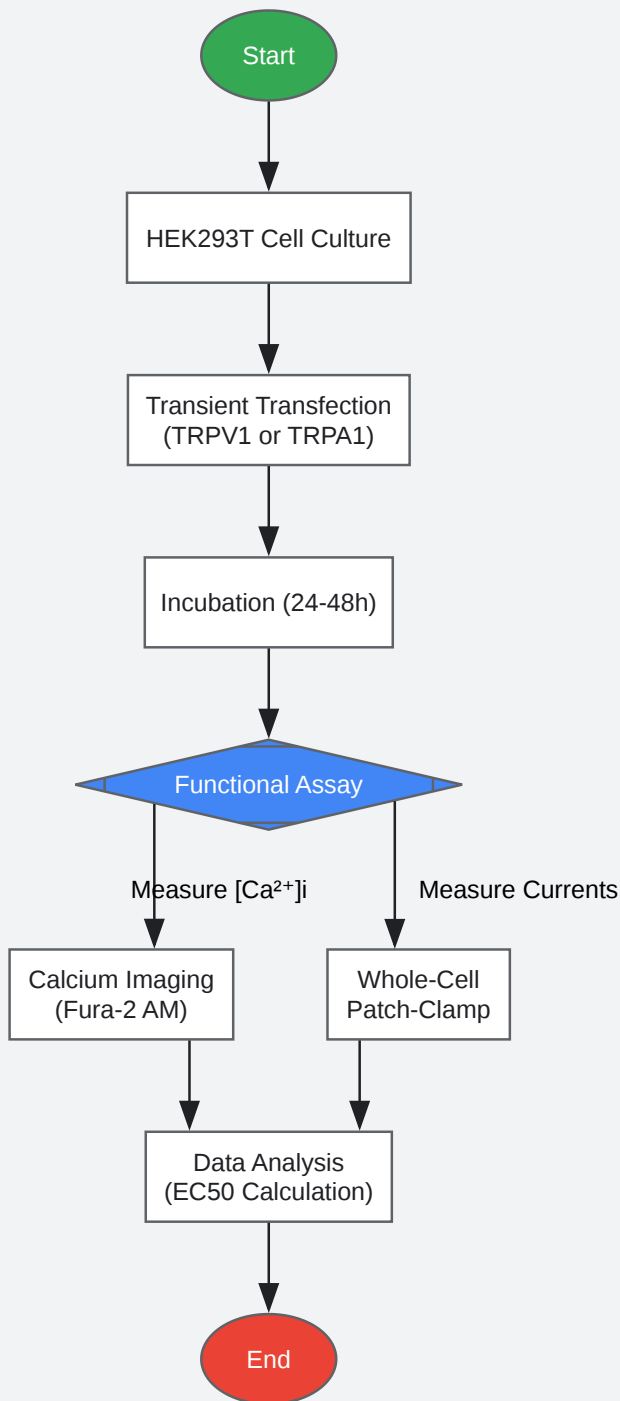
TRPV1 Signaling Pathway

TRPA1 Signaling Pathway

TRPA1 is also a non-selective cation channel, and its activation leads to the influx of Ca^{2+} and Na^{+} , contributing to neuronal depolarization and the sensation of pain. TRPA1 can be activated by a wide range of irritant chemicals and inflammatory agents. Its activity is also modulated by intracellular signaling molecules, including Ca^{2+} and various kinases.



Experimental Workflow for LE135 Characterization

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- To cite this document: BenchChem. [LE135: A Dual Activator of TRPV1 and TRPA1 Ion Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674682#le135-as-a-trpv1-and-trpa1-activator]

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